{4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone
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Overview
Description
The compound {4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone is a complex organic molecule that features a combination of heterocyclic structures, including pyridine, oxadiazole, and piperidine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Esterification: of nicotinic acid to yield an ester intermediate.
Oxidation: of the ester with 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic substitution: of the ortho-position of pyridine N-oxides with trimethylsilyl cyanide (TMSCN) to generate a nitrile intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
{4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitriles to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and oxadiazole rings.
Common Reagents and Conditions
Oxidation: mCPBA, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
{4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand its effects on cellular processes and pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of {4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Indole Derivatives: Possess antiviral, anticancer, and anti-inflammatory activities.
Triazine Derivatives: Used in the development of anti-tubercular agents and other therapeutic applications.
Uniqueness
{4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone: is unique due to its combination of heterocyclic rings and the presence of a trifluoromethyl group, which can enhance its biological activity and stability.
Properties
CAS No. |
909675-55-4 |
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Molecular Formula |
C19H16F3N5O2 |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
[4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
InChI |
InChI=1S/C19H16F3N5O2/c20-19(21,22)15-2-1-14(11-24-15)18(28)27-9-5-13(6-10-27)17-25-16(26-29-17)12-3-7-23-8-4-12/h1-4,7-8,11,13H,5-6,9-10H2 |
InChI Key |
MGSHGMKBXNZWGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC=NC=C3)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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